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molecular formula C9H6OS B1270333 Benzo[b]thiophene-2-carboxaldehyde CAS No. 3541-37-5

Benzo[b]thiophene-2-carboxaldehyde

Cat. No. B1270333
M. Wt: 162.21 g/mol
InChI Key: NXSVNPSWARVMAY-UHFFFAOYSA-N
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Patent
US05128448

Procedure details

To a solution of thianaphthene (1.45 g, 10.5 mmol (97% pure)) in anhydrous Et2O (20 mL) at -15° C. was added dropwise a 1.6M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol). The mixture was stirred at -15° C. (1.75 h) and at 25° C. (15 min). After recooling to -15° C., anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) (distilled from CaH2) was added dropwise and the mixture was heated at reflux (30 min). The reaction mixture was quenched by addition of a mixture of 3N HCl (9 mL) and ice chips (20 mL). The organic phase was separated and the aqueous phase was extracted with Et2O (3×75 mL). The combined organic layers were washed with 1N HCl (3×40 mL), saturated aq. NaHCO3 (40 mL), dried (MgSO4), and evaporated to dryness. The residue was dissolved in EtOH (3 mL) and mixed with saturated aq. NaHSO3 (15 mL). The resulting mixture was allowed to stand for 30 min and the crystalline bisulfite addition product was collected by filtration, washing with Et2O (50 mL) and dried in a vacuum desicator. The yellow solid was dissolved in warm H2O (30 mL) and cooled to 0° C. Saturated aq. Na2CO3 was added and the mixture was stirred at 25° C. for 15 min. Filtration, washing with H2O and drying afforded benzo[b]thiophene-2-carboxaldehyde as an amorphous solid (1.25 g, 7.68 mmol) in 73% yield.
Quantity
1.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[Li]CCCC.CCCCCC.CN([CH:29]=[O:30])C1C=CC=CC=1>CCOCC>[S:9]1[C:8]([CH:29]=[O:30])=[CH:7][C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]1=2

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C=CS2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
9.9 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -15° C. (1.75 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
(15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After recooling to -15° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of a mixture of 3N HCl (9 mL) and ice chips (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with Et2O (3×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N HCl (3×40 mL), saturated aq. NaHCO3 (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOH (3 mL)
ADDITION
Type
ADDITION
Details
mixed with saturated aq. NaHSO3 (15 mL)
WAIT
Type
WAIT
Details
to stand for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
the crystalline bisulfite addition product
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washing with Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desicator
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was dissolved in warm H2O (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
Saturated aq. Na2CO3 was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with H2O
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
S1C2=C(C=C1C=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.68 mmol
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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